![molecular formula C11H15NO2 B2648278 trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol CAS No. 2413365-24-7](/img/structure/B2648278.png)
trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with a methyl group and a 6-methylpyridin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylpyridin-3-ol with a cyclobutanone derivative in the presence of a base to facilitate the formation of the cyclobutane ring. The reaction conditions often require careful temperature control and the use of solvents such as tetrahydrofuran or dimethyl sulfoxide to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound may be investigated for its potential biological activity. Its structural features could make it a candidate for studies on enzyme inhibition or receptor binding, contributing to the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their efficacy in treating specific diseases or conditions, leveraging their unique chemical properties.
Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism by which trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
- trans-1-Methyl-2-[(4-methylpyridin-3-yl)oxy]cyclobutan-1-ol
- trans-1-Methyl-2-[(5-methylpyridin-3-yl)oxy]cyclobutan-1-ol
- trans-1-Methyl-2-[(6-ethylpyridin-3-yl)oxy]cyclobutan-1-ol
Uniqueness: trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring and the cyclobutane structure. This configuration can influence its reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
(1S,2S)-1-methyl-2-(6-methylpyridin-3-yl)oxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-9(7-12-8)14-10-5-6-11(10,2)13/h3-4,7,10,13H,5-6H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDUNWLBUQMBKA-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCC2(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@H]2CC[C@]2(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)
![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)
![N'-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2648202.png)
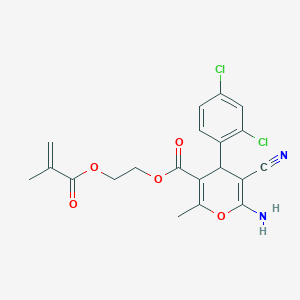

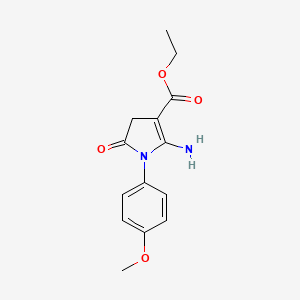
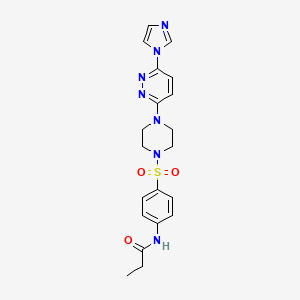
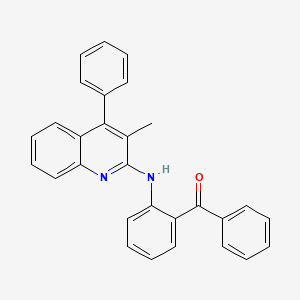
![Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate](/img/structure/B2648212.png)

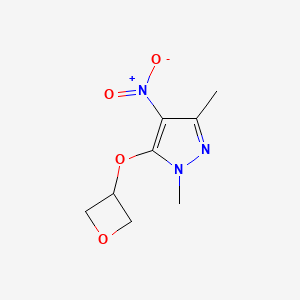
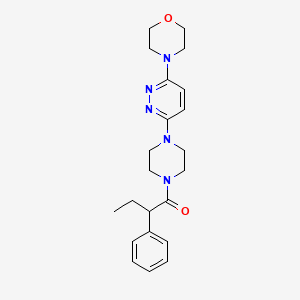
![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)
